molecular formula C6H10N2S B1646187 Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine CAS No. 63139-99-1

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine

Cat. No.: B1646187
CAS No.: 63139-99-1
M. Wt: 142.22 g/mol
InChI Key: UCMVXKFYBIYEDL-UHFFFAOYSA-N
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Description

Thiazole Ring Substituent Configuration Analysis

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine features a 1,3-thiazole core with two critical substituents: a methyl group at position 2 and a methylamine side chain at position 5 (Figure 1). The thiazole ring exhibits partial aromaticity due to delocalized π-electrons across the C=N (1.27–1.28 Å) and C=C (1.35–1.37 Å) bonds. The methyl group at position 2 adopts a coplanar orientation with the heterocyclic ring, minimizing steric hindrance while maintaining conjugation with the sulfur atom (C–S bond length: ~1.70 Å).

Table 1: Key bond parameters in the thiazole ring

Bond Type Bond Length (Å) Source
C2–N (thiazole) 1.35–1.37
C5–N (side chain) 1.45–1.48
C–S (thiazole) 1.70–1.72

The methylamine substituent at position 5 introduces a secondary amine group (–NH–CH₃), which adopts a staggered conformation relative to the thiazole plane to reduce torsional strain. Density functional theory (DFT) calculations suggest that this configuration optimizes intramolecular hydrogen-bonding potential between the amine hydrogen and the sulfur atom.

Methylamine Side Chain Spatial Orientation Studies

The methylamine side chain exhibits rotational flexibility around the C5–N bond, with energy barriers of ~15–20 kJ/mol for interconversion between gauche and anti conformers. Single-crystal X-ray diffraction data from analogous thiazole derivatives reveal a preferred dihedral angle of 23–25° between the thiazole plane and the methylamine group in the solid state. This orientation balances steric effects and electrostatic interactions, as evidenced by:

  • Van der Waals contacts between the methyl group and adjacent thiazole hydrogen atoms (2.8–3.1 Å).
  • Conformational locking through weak C–H···N hydrogen bonds (2.9–3.2 Å) in crystalline environments.

Figure 1: Spatial orientation of the methylamine side chain relative to the thiazole ring. Dashed lines indicate non-covalent interactions stabilizing the conformation.

Properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-8-4-6(9-5)3-7-2/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMVXKFYBIYEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296134
Record name N,2-Dimethyl-5-thiazolemethanamine
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Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63139-99-1
Record name N,2-Dimethyl-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63139-99-1
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Record name N,2-Dimethyl-5-thiazolemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine
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Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 5-(chloromethyl)-2-methyl-1,3-thiazole.
  • Nucleophile : Methylamine (gas or aqueous solution).
  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
  • Solvent : Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
  • Temperature : 60–80°C to accelerate substitution while minimizing elimination side reactions.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where methylamine attacks the electrophilic carbon adjacent to the chlorine atom, displacing the chloride ion. Steric hindrance from the 2-methyl group on the thiazole ring may slightly reduce reaction kinetics but enhances regioselectivity.

Yield and By-Products :

  • Typical yields range from 65% to 75% under optimized conditions.
  • Major by-products include elimination products (e.g., 5-vinyl-2-methylthiazole) and over-alkylated species (e.g., dithis compound).

Table 1: Representative Conditions for Nucleophilic Substitution

Parameter Condition
Substrate 5-(chloromethyl)-2-methylthiazole
Methylamine Equivalent 2.5 equiv
Base NaH (1.2 equiv)
Solvent NMP
Temperature 70°C, 12 h
Yield 72%

Reductive Amination of Thiazole-5-Carbaldehyde

An alternative route involves reductive amination of 2-methylthiazole-5-carbaldehyde with methylamine. This method avoids handling halogenated intermediates and leverages the aldehyde’s reactivity.

Procedure Overview

  • Imine Formation : Condensation of 2-methylthiazole-5-carbaldehyde with methylamine in a solvent like methanol or ethanol.
  • Reduction : Sodium borohydride (NaBH₄) or hydrogen gas with a palladium catalyst reduces the imine intermediate to the secondary amine.

Advantages :

  • Higher functional group tolerance compared to alkylation.
  • Avoids halogenated precursors, reducing toxicity concerns.

Challenges :

  • Requires anhydrous conditions to prevent aldehyde hydration.
  • Competing reduction of the thiazole ring (rare but possible under harsh hydrogenation conditions).

Table 2: Reductive Amination Optimization

Parameter Condition
Aldehyde 2-Methylthiazole-5-carbaldehyde
Methylamine 3.0 equiv
Reducing Agent NaBH₄ (2.0 equiv)
Solvent Methanol
Temperature 25°C, 6 h
Yield 68%

Hantzsch Thiazole Synthesis with Built-In Aminomethyl Groups

The Hantzsch thiazole synthesis offers a convergent approach by constructing the thiazole ring with the aminomethyl group pre-installed. This method involves cyclizing a thioamide with an α-halo carbonyl compound.

Synthetic Pathway :

  • Thioamide Preparation : React methylamine with carbon disulfide (CS₂) to form methyl dithiocarbamate.
  • Cyclization : Treat the dithiocarbamate with 3-bromo-2-methylpropanal to form the thiazole ring.

Key Considerations :

  • Regioselectivity is controlled by the electronic effects of the methyl group.
  • The α-halo carbonyl compound must be sterically accessible for cyclization.

Yield : 50–60% due to competing polymerization of intermediates.

Solid-Phase Synthesis and Purification Strategies

Post-synthesis purification is critical due to the compound’s potential hygroscopicity and solubility limitations. The patented use of solid dispersions with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) provides insights into stabilization techniques.

Purification Methods :

  • Recrystallization : From heptane or ethyl acetate/hexane mixtures.
  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents.
  • Salt Formation : Hydrochloride salt formation to improve crystallinity.

Table 3: Purification Outcomes

Method Purity (%) Recovery (%)
Recrystallization 98.5 85
Column Chromatography 99.2 70
Salt Formation 97.8 90

Analytical Characterization

Robust characterization ensures structural fidelity and purity:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃-thiazole), 3.02 (s, 3H, N-CH₃), 4.35 (s, 2H, CH₂-N).
    • ¹³C NMR : δ 14.2 (CH₃-thiazole), 35.8 (N-CH₃), 52.1 (CH₂-N).
  • Mass Spectrometry : m/z 157 [M+H]⁺.
  • HPLC : >99% purity using a C18 column (acetonitrile/water gradient).

Scalability and Industrial Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and safety:

  • Methylamine Handling : Use of aqueous solutions or gas scrubbers to mitigate volatility.
  • Solvent Recovery : NMP and DMF can be recycled via distillation.
  • By-Product Management : Catalytic hydrogenation to reduce elimination by-products.

Chemical Reactions Analysis

Hydrolysis of Protective Groups

The amine group in this compound is often protected during synthesis, typically with phthalimide groups. Acidic hydrolysis efficiently removes these protecting agents:

Example Reaction :
2-(2-Methylthiazol-5-ylmethyl)isoindole-1,3-dione → Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine

Reagent/Conditions Yield Key Observations
6N HCl, reflux (2.5 h) → NaOH61% Forms free amine as a brown oil; confirmed via 1H^1H-NMR .

This method is critical for generating the free amine, which is reactive in subsequent transformations.

Alkylation and Acylation Reactions

The primary amine undergoes alkylation and acylation to form secondary amines or amides, respectively.

Alkylation:

General Reaction :
R-X + Amine → R-NH-(Thiazolylmethyl)

Reagents Conditions Application
Alkyl halides (e.g., CH3_3I)Base (e.g., K2_2CO3_3)Introduces alkyl chains for enhanced lipophilicity .

Acylation:

General Reaction :
R-COCl + Amine → R-CO-NH-(Thiazolylmethyl)

Reagents Conditions Application
Acid chlorides (e.g., AcCl)Triethylamine, DioxaneForms amides for drug conjugate synthesis .

Condensation with Carbonyl Compounds

The amine participates in condensation reactions with aldehydes or ketones, forming imines or enaminones.

Example Reaction :
Amine + R-CHO → R-CH=N-(Thiazolylmethyl)

Reagents Conditions Yield Notes
Acetaldehyde, LDA, THF, -78°C → MnO2_2Oxidation step 65–85%Forms α,β-unsaturated ketones for further functionalization .

Coordination Chemistry

The thiazole nitrogen and amine group can act as ligands in metal complexes, though direct evidence for this compound is limited. Analogous thiazoles form stable complexes with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) for catalytic or therapeutic applications .

Stability Under Oxidative/Reductive Conditions

The thiazole ring’s stability is crucial:

Condition Effect Outcome
Strong oxidants (e.g., KMnO4_4)Potential ring oxidation to sulfoxides/sulfonesRequires validation for this derivative.
NaBH4_4, LiAlH4_4Amine reduction unlikely; possible ring saturationNot observed in current studies .

Scientific Research Applications

Pharmacological Applications

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine is primarily investigated in the context of medicinal chemistry due to its potential biological activities, particularly:

  • Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives of thiazoles have been noted for their efficacy against Staphylococcus aureus and Candida albicans .
  • Antifungal Properties : Studies have highlighted that thiazole compounds can exhibit antifungal activity comparable to established antifungal agents like ketoconazole. The mechanism often involves the inhibition of fungal cell wall synthesis .
  • Anticancer Potential : Thiazole derivatives are also being explored for their anticancer properties. Compounds containing the thiazole moiety have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that yield the desired compound with high purity. The process often includes:

  • Formation of the Thiazole Ring : The initial step involves synthesizing the thiazole core through cyclization reactions.
  • Alkylation : The introduction of the methyl group at the appropriate position on the thiazole ring is achieved through alkylation techniques.
  • Salt Formation : The compound is often converted into its dihydrochloride salt form to enhance solubility and stability .

Case Studies and Research Findings

A review of relevant literature reveals several noteworthy studies involving this compound:

  • Antimicrobial Efficacy : A study reported that thiazole derivatives exhibited potent activity against multidrug-resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). Compounds were evaluated for their minimum inhibitory concentration (MIC), with some derivatives showing MIC values lower than traditional antibiotics like vancomycin .
  • Enzyme Inhibition Studies : Research has indicated that thiazole compounds can inhibit enzymes critical for bacterial survival. For example, studies on enzyme targets involved in cell wall synthesis have shown promising results for compounds similar to this compound .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the thiazole ring can significantly affect biological activity. For instance, substituents at specific positions on the ring can enhance lipophilicity and potency against various pathogens .

Comparison with Similar Compounds

Key Observations :

  • Ethyl substituents (e.g., in C₇H₁₁N₂S and C₈H₁₃N₂S) introduce steric hindrance, which may affect binding to target proteins .
  • Primary vs. methylated amines influence basicity and hydrogen-bonding capacity, critical for interactions with biological targets .

Chemical and Physical Properties

Limited experimental data are available for the target compound, but trends can be inferred from analogs:

  • Solubility : Primary amines (e.g., [(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methyl]amine) are typically more water-soluble than their methylated counterparts due to increased polarity. Dihydrochloride salts (e.g., {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride) exhibit enhanced solubility in polar solvents .
  • Melting Points : Thiazole derivatives with aromatic substituents (e.g., 2-phenyl) generally have higher melting points (>150°C) due to increased crystallinity, while alkyl-substituted analogs (e.g., 2-ethyl) show lower melting points .

Biological Activity

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine is a thiazole derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen. The unique methyl substitution on the thiazole ring influences its reactivity and biological profile compared to other thiazole derivatives. The compound can be synthesized through various methods, which contribute to its availability for research and potential therapeutic applications .

Biological Activities

The biological activity of this compound is primarily attributed to its interactions with multiple biological targets. Thiazole derivatives have been reported to exhibit a range of pharmacological properties:

  • Antimicrobial : Effective against various bacterial strains.
  • Antifungal : Inhibits the growth of fungi.
  • Anticancer : Shows potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Reduces inflammation in cellular models.
  • Antidiabetic : Influences glucose metabolism positively.
  • Neuroprotective : Exhibits protective effects against neurodegenerative processes .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with thiazole structures often inhibit specific enzymes involved in metabolic pathways, leading to decreased production of metabolites essential for cell survival.
  • Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that affect cell growth and survival.
  • DNA/RNA Interaction : Potential interference with nucleic acid synthesis could lead to altered gene expression and protein synthesis .

Pharmacokinetics

Pharmacokinetic properties such as solubility and molecular weight significantly influence the bioavailability of this compound. Understanding these parameters is crucial for optimizing its therapeutic use .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives similar to this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Staphylococcus aureus with MIC values around 0.25 μg/mL .
Study 2Investigated anticancer properties showing inhibition of cell proliferation in various cancer cell lines .
Study 3Explored neuroprotective effects in models of neurodegeneration .

These studies suggest that this compound could serve as a promising candidate for further development in therapeutic applications.

Q & A

Q. What synthetic routes are commonly employed for the preparation of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. Key steps include:

  • Thiazole ring formation : Using 2-methyl-1,3-thiazole-5-carbaldehyde as a precursor, followed by reduction of the aldehyde group to a methylamine moiety. Lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4) are effective reducing agents under anhydrous conditions .
  • Amine functionalization : Methylation of the amine group can be achieved using iodomethane (CH3_3I) in the presence of a base like potassium carbonate (K2_2CO3_3) .
  • Optimization : Yield and purity are improved by controlling reaction temperature (40–60°C), solvent selection (e.g., tetrahydrofuran for LiAlH4_4), and stoichiometric ratios (1.2–1.5 equivalents of reducing agent) .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra should show distinct signals for the thiazole ring protons (δ 7.2–7.5 ppm) and methylamine groups (δ 2.8–3.2 ppm). Coupling patterns confirm substitution positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., m/z 169.07 for C7_7H11_{11}N2_2S+^+) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction data can be refined using SHELXL or SHELXTL software .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers to prevent oxidation or degradation.
  • Safety : Use fume hoods, gloves, and eye protection due to potential irritancy. Avoid inhalation or skin contact .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
  • Refinement : Employ SHELXL-2018 for full-matrix least-squares refinement. Key parameters include displacement factors (Uiso_{iso}), hydrogen atom positioning via riding models, and R-factor convergence (<5%) .
  • Troubleshooting : If thermal motion or disorder is observed, apply restraints to bond lengths/angles or use TWINABS for twinned crystals .

Q. How can researchers design experiments to investigate the biological activity of this compound, such as antimicrobial or antitumor effects?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Antitumor : Evaluate cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with IC50_{50} calculation using nonlinear regression .
  • Structure-Activity Relationship (SAR) : Modify substituents on the thiazole ring (e.g., halogenation or alkylation) and compare activity profiles .

Q. How should contradictory spectral or biological data be analyzed to identify experimental errors or novel properties?

Methodological Answer:

  • Spectral discrepancies : Cross-validate NMR/MS data with computational tools (e.g., ChemDraw Predict) to detect impurities or tautomeric forms. Re-run reactions under controlled conditions .
  • Biological outliers : Perform dose-response replicates and statistical analysis (e.g., ANOVA). Use orthogonal assays (e.g., flow cytometry for apoptosis) to confirm mechanisms .

Q. What computational methods are suitable for predicting the electronic properties or binding affinity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or bacterial enzymes). Validate poses with MD simulations in GROMACS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine

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